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Compound of Interest

Compound Name:
2-Chloro-4,5-dimethyl-1H-

imidazole

Cat. No.: B1415260 Get Quote

Disclaimer: While this guide focuses on the structure-activity relationship (SAR) of 2,4,5-

trisubstituted imidazole derivatives as kinase inhibitors, specific, publicly available, in-depth

SAR studies on 2-Chloro-4,5-dimethyl-1H-imidazole derivatives are limited. The following

information is compiled from research on structurally related imidazole compounds, particularly

those targeting p38 MAP kinase, to provide a representative comparison and detailed

experimental methodologies as requested.

This guide provides a comparative analysis of 2,4,5-trisubstituted imidazole derivatives as

potent kinase inhibitors, with a focus on their structure-activity relationships. The information is

intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity
The inhibitory activity of substituted imidazole derivatives is highly dependent on the nature and

position of substituents on the imidazole core and the flanking aryl rings. The following table

summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP

kinase, a key enzyme in inflammatory signaling pathways.
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Compound ID R1 (at C2) R2 (at C4) R3 (at C5)
p38 MAP
Kinase IC50
(nM)

1

4-

Methylsulfinylphe

nyl

4-Fluorophenyl 4-Pyridyl 50

2
4-

Methylthiophenyl
4-Fluorophenyl 4-Pyridyl 200

3

4-

Methylsulfonylph

enyl

4-Fluorophenyl 4-Pyridyl 60

4 4-Aminophenyl 4-Fluorophenyl 4-Pyridyl >10000

5 4-Methoxyphenyl 4-Fluorophenyl 4-Pyridyl 800

6

4-

Methylsulfinylphe

nyl

Phenyl 4-Pyridyl 500

7

4-

Methylsulfinylphe

nyl

4-Chlorophenyl 4-Pyridyl 45

8

4-

Methylsulfinylphe

nyl

4-Fluorophenyl 2-Pyridyl 150

Structure-Activity Relationship (SAR) Analysis
The data presented above highlights key structural requirements for potent p38 MAP kinase

inhibition by this class of imidazoles:

Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole

ring is critical for activity. A methylsulfinylphenyl group (Compound 1) is generally optimal.

The corresponding thioether (Compound 2) is less potent, while the sulfone (Compound 3)
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retains good activity. A basic amino group (Compound 4) or a methoxy group (Compound 5)

leads to a significant loss of potency.

Substitution at the 4-position: A 4-fluorophenyl group at this position is preferred for high

potency (Compound 1). Replacement with an unsubstituted phenyl ring (Compound 6)

decreases activity, whereas a 4-chlorophenyl group (Compound 7) can be well-tolerated.

Substitution at the 5-position: A 4-pyridyl moiety at the 5-position is a crucial feature for

potent inhibition, likely due to its ability to form a key hydrogen bond interaction within the

ATP-binding site of the kinase. Altering this to a 2-pyridyl group (Compound 8) reduces the

inhibitory activity.

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the imidazole derivatives

are provided below.

General Synthesis of 2,4,5-Trisubstituted Imidazoles
A common synthetic route to 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-

dicarbonyl compound, an aldehyde, and ammonium acetate.

Step 1: Synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole

To a solution of 4,4'-difluorobenzil (1.0 eq) in glacial acetic acid, add the desired aldehyde

(1.1 eq) and ammonium acetate (10 eq).

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

Neutralize the mixture with a saturated solution of sodium bicarbonate.

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Purify the crude product by recrystallization or column chromatography.
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In Vitro p38 MAP Kinase Assay Protocol
The inhibitory activity of the synthesized compounds against p38 MAP kinase can be

determined using a variety of assay formats, such as a time-resolved fluorescence resonance

energy transfer (TR-FRET) assay.

Materials:

Recombinant human p38α MAP kinase

Biotinylated substrate peptide (e.g., Biotin-ATF2)

ATP

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM

DTT)

Europium-labeled anti-phospho-substrate antibody

Streptavidin-Allophycocyanin (SA-APC)

Test compounds dissolved in DMSO

384-well assay plates

Procedure:

Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

Add 4 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in

assay buffer.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

Incubate for 60 minutes at room temperature.
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Stop the reaction by adding 5 µL of a detection mixture containing the Europium-labeled

antibody and SA-APC in a quench buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA).

Incubate for 60 minutes at room temperature to allow for signal development.

Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and

620 nm following excitation at 320 nm.

Calculate the ratio of the emission signals and determine the IC50 values by fitting the data

to a four-parameter logistic equation.
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Caption: Workflow for SAR studies of imidazole-based kinase inhibitors.
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Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of Imidazole-
Based Kinase Inhibitors: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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